5-Cyclopropoxy-6-iodo-N,N-dimethylpyridin-3-amine
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Overview
Description
5-Cyclopropoxy-6-iodo-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.126 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylpyridinamine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-6-iodo-N,N-dimethylpyridin-3-amine involves several stepsThe reaction conditions typically involve the use of iodine and a suitable solvent, such as acetonitrile, under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Cyclopropoxy-6-iodo-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclopropoxy-6-iodo-N,N-dimethylpyridin-3-amine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-iodo-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-Cyclopropoxy-6-iodo-N,N-dimethylpyridin-3-amine include other iodinated pyridine derivatives and compounds with similar functional groups. For example:
5-Cyclopropoxy-6-iodo-N,N-dimethylpyridin-2-amine: This compound has a similar structure but with the iodine atom at a different position on the pyridine ring.
N,N-Dimethylpyridin-4-amine: This compound lacks the cyclopropoxy and iodine groups but shares the dimethylpyridinamine core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13IN2O |
---|---|
Molecular Weight |
304.13 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-iodo-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C10H13IN2O/c1-13(2)7-5-9(10(11)12-6-7)14-8-3-4-8/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
KKPXXFQPOXQLHU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(N=C1)I)OC2CC2 |
Origin of Product |
United States |
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